molecular formula C13H14N2O B8162798 2-(3-Isopropylphenyl)-pyrimidin-5-ol

2-(3-Isopropylphenyl)-pyrimidin-5-ol

Cat. No.: B8162798
M. Wt: 214.26 g/mol
InChI Key: IGBAZLJEVCQQQW-UHFFFAOYSA-N
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Description

2-(3-Isopropylphenyl)-pyrimidin-5-ol is an organic compound characterized by a pyrimidine ring substituted with a 3-isopropylphenyl group and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropylphenyl)-pyrimidin-5-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropylphenyl)-pyrimidin-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(3-Isopropylphenyl)-pyrimidin-5-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Isopropylphenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or modulating its function. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidin-5-ol: Lacks the isopropyl group, resulting in different chemical and biological properties.

    2-(3-Methylphenyl)-pyrimidin-5-ol: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and potency.

Uniqueness

2-(3-Isopropylphenyl)-pyrimidin-5-ol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

2-(3-propan-2-ylphenyl)pyrimidin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9(2)10-4-3-5-11(6-10)13-14-7-12(16)8-15-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBAZLJEVCQQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=NC=C(C=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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